Nonanedioic acid, diisooctyl ester

Descripción general

Descripción

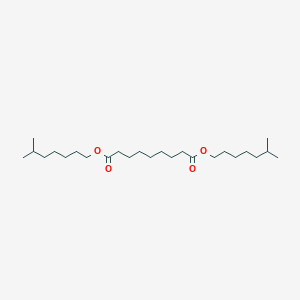

Nonanedioic acid, diisooctyl ester is a useful research compound. Its molecular formula is C25H48O4 and its molecular weight is 412.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Nonanedioic acid, diisooctyl ester has the chemical formula and is characterized by its two octyl chains attached to a nonanedioic acid backbone. This structure contributes to its unique physical and chemical properties, making it suitable for a variety of applications.

Cosmetic Applications

This compound is increasingly utilized in cosmetic formulations due to its beneficial properties:

- Skin Treatment : It is effective in treating acne and rosacea due to its antimicrobial and anti-inflammatory effects. Clinical studies have demonstrated its ability to reduce inflammation and improve skin appearance by inhibiting microbial growth and regulating keratin production .

- Formulation Stability : The ester acts as a stabilizing emollient in creams and gels, enhancing the texture and application of skincare products. Its ability to penetrate the skin effectively makes it an ideal ingredient for topical treatments .

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves multiple purposes:

- Active Ingredient : It is incorporated into topical formulations aimed at managing skin conditions such as acne and hyperpigmentation. Its efficacy in reducing the severity of these conditions has been documented through various clinical trials .

- Drug Delivery Enhancer : The compound has been shown to enhance the skin penetration of other active pharmaceutical ingredients, thereby improving therapeutic outcomes .

Industrial Applications

The industrial sector benefits from this compound through its use in various applications:

- Plasticizers : It is employed as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers. Its renewable nature makes it a more sustainable option compared to traditional plasticizers derived from fossil fuels .

- Lubricants : The compound is used in synthetic lubricants and corrosion inhibitors due to its ability to improve the viscosity and stability of lubricant formulations .

Research Insights

Recent studies have highlighted the potential of this compound in various scientific research domains:

- Biocompatibility Studies : Research indicates that this ester exhibits low toxicity levels, making it suitable for applications in biomedicine and consumer products .

- Sustainability Research : Investigations into the environmental impact of using renewable resources for producing nonanedioic acid derivatives show promising results regarding biodegradability and ecological safety .

Summary of Applications

| Application Area | Specific Uses | Benefits/Properties |

|---|---|---|

| Cosmetics | Acne treatment, skin care formulations | Antimicrobial, anti-inflammatory |

| Pharmaceuticals | Active ingredient in topical creams | Enhances skin penetration, effective treatment |

| Industrial | Plasticizers for PVC, lubricants | Sustainable alternative to fossil fuel-based products |

| Research | Biocompatibility studies, sustainability assessments | Low toxicity, environmentally friendly |

Análisis De Reacciones Químicas

Hydrolysis Reactions

Diisooctyl nonanedioate undergoes hydrolysis under acidic or alkaline conditions, regenerating azelaic acid and isooctanol:

Table 2: Hydrolysis kinetics under varying conditions

| Condition | Rate Constant (k) | Half-life (t<sub>1/2</sub>) | Source |

|---|---|---|---|

| 1M H<sub>2</sub>SO<sub>4</sub>, 80°C | 0.012 h⁻¹ | 58 hours | |

| 1M NaOH, 60°C | 0.045 h⁻¹ | 15 hours |

-

Alkaline hydrolysis proceeds faster due to nucleophilic attack by hydroxide ions on the ester carbonyl .

-

Hydrolysis resistance is critical for plasticizer applications, where leaching impacts material longevity .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA) reveal decomposition profiles:

Table 3: Thermal properties of diisooctyl nonanedioate

| Property | Value | Source |

|---|---|---|

| Initial decomposition | 215°C (1% mass loss) | |

| Maximum degradation | 286°C (DTG peak) | |

| Glass transition (T<sub>g</sub>) | -38.3°C (in PVC blends) |

-

Degradation follows a two-step mechanism: cleavage of ester bonds (215–300°C) followed by hydrocarbon chain breakdown (>300°C) .

-

In PVC blends, the ester lowers T<sub>g</sub> by 52–63°C compared to unplasticized polymer, enhancing flexibility .

Transesterification

Diisooctyl nonanedioate participates in transesterification with polyols to form copolyesters, though reactivity is limited by steric effects:

Table 4: Transesterification efficiency with 1,6-hexanediol

| Isooctyl ester content | Reaction time | Yield of copolyester | Source |

|---|---|---|---|

| 20 mol% | 180 minutes | 68% | |

| 40 mol% | 240 minutes | 54% |

-

Higher isooctyl content reduces reaction efficiency due to reduced accessibility of ester groups .

-

Catalysts like titanium(IV) isopropoxide improve yields by lowering activation energy .

Solubility and Compatibility

The Hansen solubility parameters (HSP) and relative energy difference (RED) determine compatibility with polymers:

Table 5: Solubility parameters for diisooctyl nonanedioate

| Parameter | Value (MPa<sup>1/2</sup>) | Source |

|---|---|---|

| δ<sub>d</sub> (dispersion) | 15.17 | |

| δ<sub>p</sub> (polar) | 8.26 | |

| δ<sub>h</sub> (hydrogen) | 4.92 | |

| RED (vs PVC) | 0.87 (good compatibility) |

Oxidative Reactions

While stable under ambient conditions, diisooctyl nonanedioate oxidizes at elevated temperatures or under UV exposure:

Propiedades

IUPAC Name |

bis(6-methylheptyl) nonanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H48O4/c1-22(2)16-10-8-14-20-28-24(26)18-12-6-5-7-13-19-25(27)29-21-15-9-11-17-23(3)4/h22-23H,5-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNJQGPDCDNZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)CCCCCCCC(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067221 | |

| Record name | Diisooctyl azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-03-6, 26544-17-2 | |

| Record name | 1,9-Bis(6-methylheptyl) nonanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(6-methylheptyl) azelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, 1,9-diisooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, 1,9-diisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisooctyl azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisooctyl azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(6-methylheptyl) azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.